3-(3-chloro-4-methoxyphenyl)-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea
CAS No.:
Cat. No.: VC9689638
Molecular Formula: C19H17ClN4O3
Molecular Weight: 384.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17ClN4O3 |
|---|---|
| Molecular Weight | 384.8 g/mol |
| IUPAC Name | 1-(3-chloro-4-methoxyphenyl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea |
| Standard InChI | InChI=1S/C19H17ClN4O3/c1-12-3-10-18(24-23-12)27-15-7-4-13(5-8-15)21-19(25)22-14-6-9-17(26-2)16(20)11-14/h3-11H,1-2H3,(H2,21,22,25) |
| Standard InChI Key | PIDGPCXOBIQBPF-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)OC)Cl |
| Canonical SMILES | CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)OC)Cl |
Introduction
Synthesis
While specific synthesis details for this compound are not available, diarylureas are generally synthesized through the reaction of an isocyanate with an amine. This reaction can be carried out in various solvents under controlled conditions to ensure high yields and purity.
Potential Biological Activities
Diarylureas have been explored for their antiproliferative, antimicrobial, and other biological activities. For instance, compounds with similar structures have shown promising results in cancer cell line assays and as urease inhibitors.
Antiproliferative Activity
Compounds like 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives have demonstrated broad-spectrum antiproliferative activity against various cancer cell lines . The presence of different substituents on the phenyl rings can significantly influence the biological activity, suggesting that modifications to the structure of 3-(3-chloro-4-methoxyphenyl)-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea could lead to enhanced or targeted effects.
Antimicrobial Activity
Some diarylureas have been investigated for their antimicrobial properties, though specific data on this compound is lacking. The presence of a pyridazinyl group could potentially contribute to interactions with microbial targets.
Research Findings and Data
Given the lack of specific research findings on 3-(3-chloro-4-methoxyphenyl)-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea, we can look at related compounds for insights:
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Diarylureas | Antiproliferative | |
| Thioureas | Urease Inhibition | |
| Pyridazinyl derivatives | Antimicrobial |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume